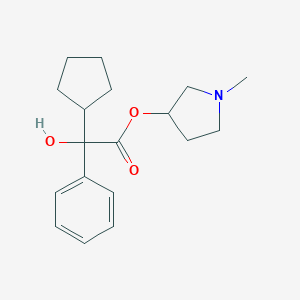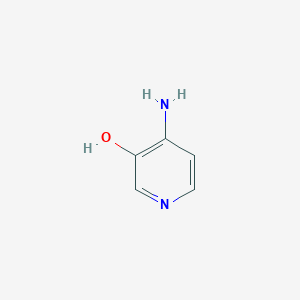
Desmethyltrimipramine
Overview
Description
N-Desmethyltrimipramine is a primary metabolite of the tricyclic antidepressant trimipramine. It is a biochemical compound with the molecular formula C19H24N2 and a molecular weight of 280.41 g/mol . This compound is known for its role in the pharmacological activity of trimipramine, contributing to its antidepressant effects.
Mechanism of Action
- Its exact mechanism of action differs from other TCAs and is not fully understood .
- Desmethyltrimipramine exhibits antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities .
- Elimination : The drug has an elimination half-life of 23–24 hours and is excreted primarily via the kidneys .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Desmethyltrimipramine interacts with various enzymes and proteins. It is predominantly metabolized by the enzyme CYP2C19, with CYP2C9 playing a minor role . It shows similar potencies as trimipramine in inhibiting human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), and the human organic cation transporters (hOCT1, hOCT2) which are expressed in the brain and are known to be involved in the uptake of monoamines .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits all transporters, except hOCT3, at concentrations up to 30 μM . It influences cell function by interacting with these transporters, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits hSERT, hNAT, hOCT1, and hOCT2, with IC50 values between 2 and 10 μM . This inhibition may contribute to the antidepressant action of trimipramine .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is known that tricyclic antidepressants, including this compound, accumulate in the brain (up to tenfold)
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized in the liver to the secondary amine this compound, which is also pharmacologically active . This metabolism is predominantly carried by CYP2C19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Desmethyltrimipramine can be synthesized through the demethylation of trimipramine. This process typically involves the use of reagents such as sodium hydroxide (NaOH) or other strong bases to remove the methyl group from the nitrogen atom in the trimipramine molecule .
Industrial Production Methods
In industrial settings, the production of N-Desmethyltrimipramine involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyltrimipramine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of N-Desmethyltrimipramine include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of N-Desmethyltrimipramine depend on the type of reaction. For example, oxidation reactions may produce N-oxide derivatives, while reduction reactions may yield fully reduced amines .
Scientific Research Applications
N-Desmethyltrimipramine has several scientific research applications, including:
Comparison with Similar Compounds
N-Desmethyltrimipramine is chemically related to other tricyclic antidepressants, such as amitriptyline and imipramine. it differs in its pharmacological profile and potency. For example, N-Desmethyltrimipramine shows similar inhibitory potencies at monoamine transporters as trimipramine but is less potent than 2-hydroxy-trimipramine at certain transporters . Other similar compounds include desipramine and nortriptyline, which also belong to the class of tricyclic antidepressants .
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-15(13-20-2)14-21-18-9-5-3-7-16(18)11-12-17-8-4-6-10-19(17)21/h3-10,15,20H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEUKSCRQNPXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945611 | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2293-21-2 | |
| Record name | Desmethyltrimipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002293212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYLTRIMIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I453QU04O6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















